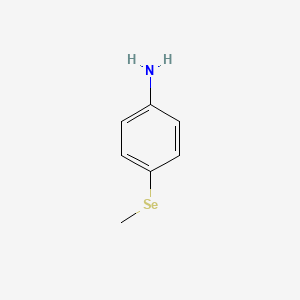

Benzenamine, 4-(methylseleno)-

Description

Foundational Aspects of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium compounds, defined by the presence of a carbon-selenium bond, are a significant focus in modern chemical research. wikipedia.orgontosight.ai These compounds are noted for their unique reactivity, which distinguishes them from their sulfur and oxygen counterparts. wikipedia.org The selenium atom's larger size and greater polarizability impart distinct characteristics to these molecules. This has led to their use as catalysts, reagents, and intermediates in a variety of synthetic organic reactions. wikipedia.orgontosight.ai

A key contribution of organoselenium chemistry is the development of novel synthetic methods, particularly in stereoselective reactions for creating complex molecules with high precision. The selenyl group can be easily introduced and removed, making it a versatile tool for chemical modifications. The redox properties of selenium are also harnessed in designing new catalytic cycles for both oxidation and reduction reactions. In recent decades, the focus of organoselenium chemistry has expanded beyond antioxidants to include the synthesis of compounds with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents. nih.govtandfonline.com

The Aniline (B41778) Framework as a Pivotal Scaffold in Modern Organic Synthesis

The aniline framework, with its amino group attached to a benzene (B151609) ring, is a fundamental building block in modern organic synthesis. fiveable.megeeksforgeeks.org Aniline and its derivatives are crucial precursors for a wide range of materials, including dyes, pharmaceuticals, polymers, and agrochemicals. fiveable.mebritannica.com The reactivity of both the amino group and the aromatic ring allows for numerous chemical modifications, such as acylation, and electrophilic aromatic substitution. wikipedia.org

The versatility of the aniline scaffold is amplified by the introduction of various substituents on the aromatic ring, which can alter the molecule's electronic and steric properties. This "substituted aniline" motif is prevalent in many biologically active compounds. The nature and position of these substituents significantly influence the resulting molecule's physicochemical and pharmacological properties.

The Academic and Research Significance of Benzenamine, 4-(methylseleno)- within Organoselenium and Aniline Chemistry

This compound serves as a key intermediate in the synthesis of more complex organoselenium compounds. The study of its chemical transformations contributes to the expansion of synthetic methodologies available to organic chemists. Furthermore, investigations into its coordination with metal centers are paving the way for the development of new catalysts and functional materials. The presence of both a reactive amino group and a selenium atom in a single molecule makes Benzenamine, 4-(methylseleno)- a valuable tool for fundamental research in organoselenium chemistry and a versatile building block for new molecular architectures. ontosight.ai

Interactive Data Table: Properties of Benzenamine, 4-(methylseleno)-

| Property | Value |

| Chemical Formula | C7H9NSe |

| Common Name | 4-methylselenoaniline |

| Structure | Aniline ring with a methylseleno group at the para position |

| Key Functional Groups | Amino group (-NH2), Methylseleno group (-SeCH3) |

Properties

CAS No. |

35065-62-4 |

|---|---|

Molecular Formula |

C7H9NSe |

Molecular Weight |

186.12 g/mol |

IUPAC Name |

4-methylselanylaniline |

InChI |

InChI=1S/C7H9NSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |

InChI Key |

XLHACCAMYCILNR-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenamine, 4 Methylseleno

Carbon-Selenium Bond Formation Strategies for the Benzenamine, 4-(methylseleno)- Scaffold

The direct introduction of a selenium moiety onto the aniline (B41778) scaffold is a primary strategy for synthesizing Benzenamine, 4-(methylseleno)-. This can be achieved through several catalytic and non-catalytic methods that form the key C-Se bond.

Palladium-Catalyzed Direct Ortho-C-H Selenylation Approaches for Aniline Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-H functionalization. While direct C-H arylation of anilines has been more extensively studied, the principles extend to C-H selenylation. tcichemicals.com The amino group of aniline can direct the metal catalyst to the ortho position, although achieving high selectivity can be challenging due to potential N-arylation or N-selenylation side reactions. tcichemicals.com To circumvent these issues, N-protection of the aniline is a common strategy.

In the context of aniline derivatives, palladium catalysts, in conjunction with specific ligands, can activate the C-H bond at the ortho position, allowing for coupling with a selenium-based reagent. While the prompt specifies ortho-selenylation, it is important to note that the target compound, Benzenamine, 4-(methylseleno)-, is a para-substituted product. Methodologies for para-selective C-H functionalization of anilines are also being developed, often utilizing bulky ligands or transient directing groups to steer the reaction to the C4 position. rsc.org The application of these advanced C-H activation techniques to selenylation would involve the coupling of an aniline with a suitable electrophilic selenium source, such as N-(methylselenyl)phthalimide or dimethyl diselenide, in the presence of a palladium catalyst and an oxidant.

Table 1: Conceptual Palladium-Catalyzed C-H Selenylation

| Substrate | Selenium Source | Catalyst System | Potential Product | Regioselectivity |

|---|---|---|---|---|

| Aniline | (CH₃Se)₂ | Pd(OAc)₂ / Ligand | Benzenamine, 4-(methylseleno)- | Para (with specific directing strategy) |

Electrophilic Selenylation Techniques for Aromatic Systems

The amino group of aniline is a potent activating group, rendering the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. byjus.comtestbook.comchemistrysteps.comdoubtnut.com This inherent reactivity can be harnessed for the direct introduction of a methylseleno group. The reaction typically involves treating aniline with an electrophilic methylselenium species. Such electrophiles can be generated in situ or used as pre-formed reagents.

A common method involves the reaction of aniline with reagents like methylselenyl bromide (CH₃SeBr) or by using a combination of dimethyl diselenide ((CH₃Se)₂) and an oxidizing agent (e.g., bromine or hydrogen peroxide). The strong electron-donating nature of the amino group preferentially directs the incoming electrophile to the para position, leading to the formation of Benzenamine, 4-(methylseleno)- with high regioselectivity. To avoid polysubstitution, which can occur due to the high reactivity of aniline, the amino group can be temporarily protected, for example, as an acetamide. youtube.com This moderates the activating effect and ensures monosubstitution, after which the protecting group is removed to yield the final product.

Catalytic Reduction Methodologies for Nitroaryl Precursors to Benzenamine, 4-(methylseleno)-

A highly effective and common route to Benzenamine, 4-(methylseleno)- involves the chemoselective reduction of a nitroaryl precursor, namely 4-nitrophenyl methyl selenide. This precursor can be synthesized from 4-nitrochlorobenzene and a selenium nucleophile. The critical step is the reduction of the nitro group to an amine without affecting the carbon-selenium bond.

A variety of reducing agents are effective for this transformation. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). A widely used and often cleaner method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate. Furthermore, catalytic hydrogenation offers a green and efficient alternative. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel can be used with hydrogen gas or a hydrogen source like hydrazine (B178648) or sodium borohydride (B1222165) to selectively reduce the nitro group. byjus.comresearchgate.netnih.gov The choice of catalyst and reaction conditions is crucial to prevent over-reduction or cleavage of the C-Se bond.

Table 2: Selected Reagents for the Reduction of 4-Nitrophenyl Methyl Selenide

| Reagent | Solvent | Temperature | Key Advantage |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol | Reflux | High chemoselectivity |

| Fe / NH₄Cl | Ethanol / H₂O | Reflux | Cost-effective and milder than strong acid |

| H₂ / Pd/C | Methanol | Room Temperature | Clean workup, high yield |

Functional Group Interconversion and Derivatization Routes towards Benzenamine, 4-(methylseleno)-

An alternative to direct C-Se bond formation on a pre-existing aniline ring is to construct the molecule through functional group interconversions, where the selenium atom is introduced at a different stage of the synthesis.

Alkylation Reactions in the Synthesis of 4-(methylseleno)aniline Derivatives

This strategy involves the formation of a selenium-containing nucleophile from an aniline derivative, which is then alkylated. A plausible pathway begins with 4-aminobenzenethiol's selenium analog, 4-aminobenzeneselenol. This intermediate, while reactive, can be generated and subsequently methylated.

The synthesis could start from a protected aniline, such as acetanilide. Introduction of selenium can be achieved via lithiation and reaction with elemental selenium, followed by protonation to give the selenol. The free amino group can be regenerated by hydrolysis of the amide. The resulting 4-aminobenzeneselenol is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), under basic conditions to yield Benzenamine, 4-(methylseleno)-. The selectivity of methylation (N- vs. Se-alkylation) is a key consideration, but the higher nucleophilicity of the selenolate anion generally favors selective Se-alkylation under appropriate pH conditions.

Synthesis through Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comnih.govrug.nl While a specific MCR for the direct synthesis of Benzenamine, 4-(methylseleno)- is not prominently reported, existing MCRs for the synthesis of other organoselenium compounds highlight the potential of this strategy. For instance, iodine-promoted MCRs have been used to synthesize 3-selenylimidazo[1,2-a]pyridine derivatives. rsc.org A hypothetical MCR for the target compound could involve the reaction of an aniline derivative, a source of methylseleno group, and a third component that facilitates the C-Se bond formation in one pot.

Cascade reactions, which involve two or more sequential transformations in a single operation without isolating intermediates, also provide elegant synthetic routes. nih.govrsc.org Aniline-promoted cascade reactions have been developed for the synthesis of various heterocyclic systems. nih.gov A potential cascade approach to Benzenamine, 4-(methylseleno)- could begin with a reaction that forms the C-Se bond, followed by an in-situ transformation that reveals the aniline functionality. For example, a reaction cascade could be initiated by the coupling of a nitro-substituted aryl halide with a selenium reagent, followed by an intramolecular rearrangement or a reduction step within the same pot to generate the final product.

Strategic Application of Green Chemistry Principles in Organoselenium Aniline Synthesis

The synthesis of organoselenium compounds, including Benzenamine, 4-(methylseleno)-, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. unibo.it This shift is driven by the recognition that traditional synthetic routes often involve toxic reagents and solvents, contributing to environmental concerns. researchgate.net

A key focus in the green synthesis of organoselenium anilines is the development of sustainable methodologies that are both environmentally benign and economically viable. nih.gov Research has explored various strategies to achieve these goals, including the use of alternative energy sources, greener solvents, and catalyst-free or metal-free reaction conditions. nih.govnih.gov

Alternative Energy Sources and Reaction Conditions:

Non-conventional energy sources have emerged as powerful tools in promoting greener chemical transformations. nih.gov Techniques such as microwave irradiation, ultrasound, and photochemistry offer significant advantages over conventional heating methods, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov For instance, microwave-assisted organic synthesis has been shown to accelerate reactions by directly interacting with reactant molecules, leading to rapid heating and faster attainment of the activation energy. nih.gov Similarly, sonochemistry, which utilizes the acoustic cavitation effect, can promote reactions efficiently with low energy requirements. nih.gov

Flow chemistry, another process intensification strategy, offers precise control over reaction parameters, enhanced safety, and the potential for automated synthesis, as demonstrated in the electrochemical synthesis of a library of organoselenium compounds. nih.gov Furthermore, photochemical methods, utilizing visible light from sources like blue LEDs, have been successfully employed for the selenylation of various organic molecules, often proceeding at room temperature and avoiding the need for external heat sources. nih.gov

Greener Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste. researchgate.net Efforts have been made to replace hazardous volatile organic compounds with more environmentally friendly alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), and ionic liquids. researchgate.netijiras.com For example, the synthesis of selenylpyridines has been achieved in PEG-400, a biodegradable and non-toxic solvent. nih.gov

The development of catalyst-free and metal-free synthetic routes represents a significant advancement in green organoselenium chemistry. nih.govnih.gov These approaches eliminate the need for potentially toxic and expensive metal catalysts, simplifying purification procedures and reducing environmental impact. nih.gov For instance, the synthesis of 2-anilino nicotinic acids has been reported under solvent- and catalyst-free conditions, offering a more sustainable alternative to traditional methods that rely on copper reagents and non-green solvents. nih.gov

Research Findings in Greener Organoselenium Synthesis:

Several studies have highlighted the successful application of green chemistry principles in the synthesis of various organoselenium compounds. While specific data on the green synthesis of Benzenamine, 4-(methylseleno)- is limited in the provided search results, the broader trends in organoselenium chemistry offer valuable insights.

A study on the synthesis of selenylpyridines using a multicomponent reaction in PEG-400 under ultrasound irradiation demonstrated the simultaneous formation of multiple new bonds with excellent tolerance for various electronic groups. nih.gov Another example is the electrosynthesis of selenylated indolizines, which was achieved in a mixed solvent system of DMF and water using an electric current, thereby avoiding the use of external oxidants and transition-metal catalysts. nih.gov This method provided a green pathway to a diverse range of products in good yields. nih.gov

The following interactive data table summarizes key findings from research on greener synthetic methodologies for organoselenium compounds, which could be adapted for the synthesis of Benzenamine, 4-(methylseleno)-.

These examples underscore the potential for developing efficient and sustainable synthetic routes for Benzenamine, 4-(methylseleno)- by embracing green chemistry principles. Future research in this area will likely focus on optimizing these methods and exploring novel, even more environmentally benign, synthetic strategies.

Mechanistic Investigations of Reactions Involving Benzenamine, 4 Methylseleno

Elucidation of Core Reaction Pathways and Transformations of Benzenamine, 4-(methylseleno)-

The reactivity of 4-(methylseleno)aniline is multifaceted, with reaction pathways influenced by the interplay between the electron-donating amino group and the selenium-containing substituent.

Cyclization Reactions Involving 4-(methylseleno)aniline and Its Analogs

Cyclization reactions provide a powerful tool for the synthesis of selenium-containing heterocycles, which are of interest for their potential biological activities and material properties. mdpi.com The selenium atom in 4-(methylseleno)aniline and its derivatives can act as a nucleophile, participating in intramolecular cyclization reactions to form various heterocyclic systems.

One common strategy involves the electrophilic cyclization of alkynes bearing a proximate methylseleno group. For instance, 1-(1-alkynyl)-2-(methylseleno)arenes undergo cyclization with electrophiles like iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl halides (PhSeCl, PhSeBr) to produce 2,3-disubstituted benzo[b]selenophenes. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The proposed mechanism for bromocyclization suggests the formation of a cationic intermediate that undergoes facile demethylation via an SN2 displacement by the bromide counter-ion. nih.gov

The synthesis of selenophenes and their derivatives can also be achieved through various other cyclization strategies. nih.gov For example, the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) (KSeCN) is proposed to proceed through a 1,3-dienylselenocyanate intermediate, which undergoes homolytic cleavage of the Se-CN bond to form a selenium-centered radical that subsequently cyclizes. nih.gov Another approach involves the palladium-catalyzed carbocyclization of (Z)-benzylselenoenynes, where deprotonation by a base generates a selenium-stabilized carbanion that undergoes intramolecular cyclization. nih.gov

While direct cyclization of 4-(methylseleno)aniline itself to form complex heterocycles is less commonly reported, its analogs serve as crucial precursors. The general instability of some selenium heterocycles, such as 3-benzoselenepine which readily extrudes selenium to form naphthalene, highlights the challenges in these synthetic routes. clockss.org However, the introduction of bulky groups can enhance the stability of the resulting heterocyclic rings. clockss.org

Table 1: Examples of Cyclization Reactions for the Synthesis of Selenium Heterocycles

| Starting Material Type | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| 1-(1-Alkynyl)-2-(methylseleno)arenes | I₂, CH₂Cl₂ | 2,3-Disubstituted benzo[b]selenophenes | nih.gov |

| 1-Bromobutadiynes | Na₂Se₂, various | Di(selenophen-3-yl)diselenides, 3-methylene-3H-1,2-diselenoles | nih.gov |

| (Z)-Benzylselenoenynes | t-BuOK | 2,5-Diarylselenophenes | nih.gov |

| 1-(2-Bromoaryl)benzimidazoles | Se powder, Cs₂CO₃, DMF | Benzimidazo[2,1-b]benzoselenoazoles | mdpi.com |

Reactivity of the Amino Group: Condensation and Substitution Reactions of 4-(methylseleno)aniline

The amino group of 4-(methylseleno)aniline is a key functional handle for a variety of condensation and substitution reactions. libretexts.org As an aromatic amine, its reactivity is influenced by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. byjus.com

Condensation Reactions:

Condensation reactions involving 4-(methylseleno)aniline and its analogs with carbonyl compounds are a common method for forming imines (Schiff bases) and related structures. For example, the condensation of anilines with aldehydes and ketones can lead to the formation of various heterocyclic systems. researchgate.net The reaction of α-(selenocyanato)acetophenones with anilines, mediated by acid, leads to the synthesis of 4-aryl-2-imino-2H-selenazolines. researchgate.net High-pressure conditions have been shown to facilitate the condensation of aniline (B41778) with cyclohexanone. rsc.org

Substitution Reactions:

The amino group of aniline and its derivatives readily undergoes substitution reactions. A significant application is the synthesis of N-substituted anilines through methods like the Smiles rearrangement. acs.org In this reaction, a sulfonamide derived from an alcohol-containing secondary amine undergoes an intramolecular nucleophilic attack by the hydroxyl group to form a six-membered cyclic transition state, leading to the rearranged N-substituted aniline product. acs.org

Furthermore, the amino group can be acylated to form amides. For instance, the reaction of 4-chloro-2-methyl-6-(methylthio)aniline with benzoyl chloride in the presence of a base yields the corresponding N-benzoylated product. nih.gov This acylation is often used as a protective strategy in multi-step syntheses to moderate the high reactivity of the amino group and prevent side reactions during subsequent transformations like nitration or halogenation. libretexts.org

Nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings are another important class of reactions. While the aniline ring itself is electron-rich, it can act as a nucleophile in SNAr reactions with highly electron-deficient aromatic systems. For example, anilines react regioselectively with 2,4-dichloroquinazoline (B46505) to substitute the chlorine at the 4-position, a key step in the synthesis of bioactive 4-aminoquinazolines. nih.gov

Table 2: Representative Substitution and Condensation Reactions of Aniline Derivatives

| Aniline Derivative | Reagent(s) | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| 4-Chloro-2-methyl-6-(methylthio)aniline | Benzoyl chloride, triethylamine | Acylation (Substitution) | N-Benzoylated aniline | nih.gov |

| Aniline | α-(Selenocyanato)acetophenones, acid | Condensation/Cyclization | 4-Aryl-2-imino-2H-selenazolines | researchgate.net |

| Aniline | 2,4-Dichloroquinazoline | Nucleophilic Aromatic Substitution | 2-Chloro-4-anilinoquinazoline | nih.gov |

| Aniline | Cyclohexanone | Condensation | N-Cyclohexylideneaniline | rsc.org |

Radical-Mediated Processes and Oxidative Transformations of 4-(methylseleno)aniline

The presence of both a selenium atom and an amino group makes 4-(methylseleno)aniline susceptible to radical-mediated processes and oxidative transformations. The oxidation of aniline and its derivatives can lead to the formation of N-centered radicals, which are highly reactive species. nih.gov These radicals can participate in various atmospheric and synthetic reactions. nih.gov

Theoretical studies on the reaction of aniline with methyl radicals have shown that the reaction can proceed via two main pathways: hydrogen abstraction from the amino group to form an anilinyl radical (C₆H₅NH•) and methane, or addition of the methyl radical to the aromatic ring, with a preference for the ortho position. nih.govnih.gov

The oxidation of the selenium moiety is also a significant reaction pathway. Organoselenium compounds are known to undergo oxidation to form selenoxides and selenones, which are versatile intermediates in organic synthesis. The electrochemical behavior of aniline derivatives has been studied, and it is known that the abstraction of an electron to form a cation radical is a key step in their reactivity. researchgate.net The oxidation potential is influenced by the nature and position of substituents on the aniline ring.

Advanced Spectroscopic and Computational Approaches to Reaction Mechanisms

To gain a deeper understanding of the intricate reaction mechanisms involving 4-(methylseleno)aniline and related compounds, researchers employ a combination of advanced spectroscopic techniques and sophisticated computational methods.

Application of Transition State Theory and Microcanonical Statistical Methods to Aniline-OH Reactions

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orgyoutube.com It postulates a quasi-equilibrium between reactants and an activated complex (the transition state) at the saddle point of a potential energy surface. wikipedia.org TST has been successfully applied to understand the kinetics of reactions involving aniline.

For the reaction between aniline and the methyl radical, conventional TST has been used to calculate the rate constants for the elementary reaction channels. nih.govnih.gov For more complex, multi-well reaction pathways, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, a microcanonical statistical method, is employed within a master equation framework to determine pressure- and temperature-dependent rate coefficients. nih.govnih.gov These calculations involve determining the energies, vibrational frequencies, and rotational constants of reactants, intermediates, transition states, and products. nih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Modeling of Reaction Intermediates and Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, including aniline derivatives. nih.gov DFT calculations are used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their relative energies, thus mapping out the potential energy surface of a reaction. nih.govnih.gov

In the study of the reaction between aniline and the methyl radical, DFT methods, such as M06-2X, in conjunction with large basis sets like 6-311++G(3df,2p), have been used to characterize the potential energy surface. nih.gov The accuracy of these calculations is often improved by using higher-level methods, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)], for single-point energy calculations on the DFT-optimized geometries. nih.govnih.gov Vibrational frequency calculations are crucial to confirm that optimized structures correspond to local minima (all positive frequencies) or transition states (one imaginary frequency). nih.gov

DFT has also been applied to study the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazoline by aniline. nih.gov By calculating the activation energies for the attack at the C2 and C4 positions, the observed regioselectivity for the C4 position can be rationalized. nih.gov Furthermore, computational methods like the G4 composite method have been used to investigate the effect of substituents on the electrochemical oxidation potentials of aniline derivatives, correlating theoretical Gibbs free energies of reaction with experimental data. researchgate.net These computational approaches provide invaluable insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Synthesis and Structural Elucidation of Derivatives of Benzenamine, 4 Methylseleno

Design and Synthesis of Novel Analogs and Conjugates of 4-(methylseleno)aniline

The strategic incorporation of the 4-(methylseleno)aniline scaffold into more complex molecular architectures has led to the development of novel analogs and conjugates. These efforts are primarily focused on creating new heterocyclic systems with tailored electronic and biological properties.

Quinoline-Based Derivatives Incorporating 4-(methylseleno) Moieties

The synthesis of quinoline (B57606) derivatives is a significant area of organic chemistry, with many established methods. organic-chemistry.org One common approach involves the condensation of anilines with other reagents in cyclization reactions. ucsf.edu For instance, the Skraup-Doebner-von Miller reaction and its modifications utilize anilines and α,β-unsaturated aldehydes or ketones to construct the quinoline core. youtube.com Another well-known method is the Combes quinoline synthesis, which involves the reaction of anilines with β-diketones.

While direct synthesis of quinoline derivatives from 4-(methylseleno)aniline is not extensively detailed in the provided search results, the general principles of quinoline synthesis suggest its feasibility as a starting material. The amino group of 4-(methylseleno)aniline can react with suitable carbonyl compounds to form intermediates that subsequently cyclize to yield quinoline rings bearing a 4-(methylseleno)phenyl substituent. The precise substitution pattern on the resulting quinoline ring would depend on the specific synthetic method and the coreactants used. For example, using a meta-substituted aniline (B41778) in some quinoline syntheses can lead to a mixture of regioisomeric products. ucsf.edu

The development of new 9-anilinothiazolo[5,4-b]quinoline derivatives has been reported, with some compounds prepared by coupling substituted anilines with 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline. nih.gov This suggests a potential pathway where 4-(methylseleno)aniline could be used as the aniline component to generate novel thiazoloquinoline structures.

Selenophene (B38918) Derivatives via Cyclization Reactions Involving 4-(methylseleno)aniline Precursors

The synthesis of selenophenes, a class of selenium-containing heterocycles, often involves intramolecular cyclization of precursors containing a selenium atom. nih.gov While the direct use of 4-(methylseleno)aniline in the synthesis of selenophenes is not explicitly described, the general strategies for selenophene formation provide a framework for how it could be utilized.

One common method involves the reaction of a selenium-based nucleophile or electrophile with an acyclic precursor, followed by cyclization. nih.gov In a hypothetical scenario, a derivative of 4-(methylseleno)aniline could be functionalized to contain a suitable side chain that can undergo cyclization to form a selenophene ring fused to or substituted on the benzene (B151609) ring.

Another approach involves the intramolecular cyclization of selenium-functionalized arenes that have ortho-alkynyl groups. nih.gov If 4-(methylseleno)aniline were modified to include an ortho-alkynyl substituent, it could potentially undergo cyclization to form a benzoselenophene derivative.

The reactivity of the carbon-halogen bond in compounds like 4-iodo-selenophene has been explored in cross-coupling reactions to introduce various substituents. nih.gov This highlights the potential for further functionalization of selenophene rings once they are formed.

Other Heterocyclic Systems Derived from Benzenamine, 4-(methylseleno)-

The versatility of 4-(methylseleno)aniline as a building block extends to the synthesis of other heterocyclic systems. The amino group provides a reactive handle for condensation and cyclization reactions with a variety of electrophilic partners.

For example, the reaction of anilines with isatin (B1672199) derivatives can lead to the formation of Schiff bases which can be further modified. nih.gov The condensation of 4-(methylseleno)aniline with various aldehydes or ketones would yield a range of Schiff bases, which are themselves a class of important compounds and can serve as intermediates for other heterocyclic systems.

Furthermore, the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives by coupling substituted anilines with a thiazoloquinoline core demonstrates the potential for incorporating the 4-(methylseleno)aniline moiety into more complex, fused heterocyclic structures. nih.gov

Chemical Functionalization at the Aniline Nitrogen Center

The nitrogen atom of the aniline group in 4-(methylseleno)aniline is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of new molecular frameworks.

Formation of Schiff Bases and Iminophosphoranes from 4-(methylseleno)aniline

Schiff bases, or imines, are readily formed through the condensation reaction of primary amines with aldehydes or ketones. nih.govresearchgate.netnanobioletters.com The reaction of 4-(methylseleno)aniline with various carbonyl compounds would yield the corresponding Schiff bases containing the C=N double bond. These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nanobioletters.com The resulting Schiff bases can be characterized by spectroscopic techniques such as IR and NMR. researchgate.net

The formation of iminophosphoranes from primary amines is another important transformation. While the direct reaction of 4-(methylseleno)aniline to form iminophosphoranes is not detailed in the search results, this class of compounds is typically synthesized by the Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine, or by the reaction of a primary amine with a dihalotriphenylphosphorane.

Table 1: Examples of Schiff Base Formation from Anilines

| Aniline Derivative | Aldehyde/Ketone | Resulting Schiff Base Type | Reference |

| 4,4'-methylendianiline | Benzaldehyde, p-methoxy Benzaldehyde, p-chloro Benzaldehyde | Di-Schiff base | researchgate.net |

| 3-bromo-4-methyl aniline | 2-nitrobenzaldehyde, 2,4,5-trimethoxybenzaldehyde, etc. | Substituted N-benzylideneaniline | nanobioletters.com |

| Aniline | 4-(diethylamino)salicylaldehyde | Substituted salicylidene-aniline | researchgate.net |

| 2-(methylthio)aniline (B147308) derivatives | p-methoxysalicylaldehyde | Substituted salicylidene-2-(methylthio)aniline | ajol.info |

N-Alkylation and N-Acylation Strategies for Aniline and its Selenium Derivatives

N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. Various methods have been developed for this purpose, including the use of alkyl halides, alcohols, and other alkylating agents. nih.govrsc.orgnih.gov The reaction of anilines with alcohols, for instance, can be catalyzed by transition metal complexes. nih.gov A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has also been reported. nih.gov The use of ionic liquids as a solvent can promote the selective N-monoalkylation of anilines with alkyl halides. Furthermore, zeolite catalysts have been employed for the selective N-alkylation of aniline in the gas or liquid phase. google.com

N-acylation is another common modification of the aniline nitrogen, leading to the formation of amides. This reaction is often carried out using acylating agents such as acyl chlorides or acid anhydrides. In combinatorial chemistry, various polymer-supported N-acylation methods have been developed, utilizing reagents like carbodiimides with additives (e.g., HOBt), phosphonium (B103445) salts, and uronium salts. researchgate.net These methods are designed to facilitate high-throughput synthesis and purification.

Polymerization Studies of 4-(methylseleno)aniline Derivatives

The polymerization of aniline and its derivatives has been a subject of extensive research due to the conductive properties of the resulting polyaniline (PANI) polymers. The introduction of substituents on the aniline ring can significantly influence the polymerization process and the properties of the final polymer.

While specific studies on the polymerization of 4-(methylseleno)aniline are not extensively documented in publicly available literature, the general principles of aniline polymerization can be applied. The process typically involves either chemical or electrochemical oxidation of the monomer. indexacademicdocs.orgnih.gov The first step in electrochemical polymerization is the anodic oxidation of the aniline monomer to form a cation radical, which is considered the rate-determining step. scispace.com This is followed by the coupling of these radicals to form dimers, oligomers, and eventually the polymer chain. scispace.com The polymerization is often an autocatalytic process, where the rate of polymerization increases as more polymer is deposited on the electrode. scispace.com

The nature of the substituent on the aniline ring plays a critical role. For instance, studies on other substituted anilines, such as o-chloroaniline, p-bromoaniline, and N-methylaniline, have shown that the substituent affects the oxidation potential of the monomer and the conductivity of the resulting polymer. indexacademicdocs.org It is anticipated that the electron-donating nature of the methylseleno group in 4-(methylseleno)aniline would influence its oxidation potential and, consequently, the polymerization process.

Further research is required to fully elucidate the specific conditions and mechanisms for the polymerization of 4-(methylseleno)aniline and to characterize the resulting polymer. Such studies would typically involve techniques like cyclic voltammetry to determine oxidation potentials, and spectroscopic methods (FTIR, UV-Vis, NMR) and microscopy (SEM) to analyze the structure and morphology of the polymer. indexacademicdocs.orgnih.gov The thermal stability of the polymer would be assessed using thermogravimetric analysis (TGA). indexacademicdocs.org

Table 1: General Parameters in Electrochemical Polymerization of Aniline Derivatives

| Parameter | Description | Influence on Polymerization |

| Monomer Concentration | The concentration of the aniline derivative in the electrolyte solution. | Affects the rate of polymerization and the morphology of the resulting polymer. scispace.com |

| Electrolyte pH | The acidity or basicity of the polymerization medium. | Crucial for the formation of the desired conductive polymer form (emeraldine salt). scispace.com |

| Applied Potential/Current | The electrical stimulus used to initiate and sustain polymerization. | Controls the rate of monomer oxidation and polymer deposition. scispace.com |

| Electrode Material | The surface on which the polymer is deposited. | Can influence the nucleation and growth of the polymer film. scispace.com |

| Dopant Anion | Anions from the electrolyte that are incorporated into the polymer backbone. | Affects the conductivity, morphology, and solubility of the polymer. scispace.com |

Aromatic Ring Functionalization Strategies for Benzenamine, 4-(methylseleno)-

The aromatic ring of Benzenamine, 4-(methylseleno)- presents opportunities for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. The presence of the activating amino group and the methylseleno group influences the regioselectivity of electrophilic aromatic substitution reactions.

One common strategy for functionalizing anilines is through reactions involving the amino group. For instance, the amino group can be acylated to form amides. This is often done to protect the amino group and to moderate its activating effect during subsequent electrophilic substitution reactions.

Another approach is the direct functionalization of the aromatic ring through electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The positions ortho and meta to the amino group are potential sites for substitution. The directing effects of both the amino and methylseleno groups will determine the final position of the incoming electrophile.

Furthermore, the selenium atom itself can participate in various chemical transformations, offering another avenue for derivatization.

While specific documented examples of aromatic ring functionalization for Benzenamine, 4-(methylseleno)- are limited, general methods for substituted anilines can be adapted. For example, sequential electrochemical polymerization can be used to create copolymers with other aniline derivatives containing functional groups like sulfonic acid, carboxylate, or additional amino groups, leading to materials with modified properties. conicet.gov.ar

Table 2: Potential Aromatic Ring Functionalization Reactions for Benzenamine, 4-(methylseleno)-

| Reaction Type | Reagents | Potential Products |

| Halogenation | X₂ (e.g., Br₂, Cl₂) / Lewis Acid | Halogenated derivatives (e.g., 2-bromo-4-(methylseleno)aniline) |

| Nitration | HNO₃ / H₂SO₄ | Nitrated derivatives (e.g., 2-nitro-4-(methylseleno)aniline) |

| Sulfonation | Fuming H₂SO₄ | Sulfonated derivatives (e.g., 2-amino-5-(methylseleno)benzenesulfonic acid) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylated derivatives (e.g., 1-(2-amino-5-(methylseleno)phenyl)ethan-1-one) |

It is important to note that the reaction conditions for these functionalization strategies would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions.

Advanced Spectroscopic and Structural Characterization Methodologies for Benzenamine, 4 Methylseleno and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including "Benzenamine, 4-(methylseleno)-" and its related compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Environment Analysis

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For derivatives of "Benzenamine, 4-(methylseleno)-", the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons of the amino group, and the protons of the methylseleno group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a derivative like (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the aromatic protons appear as multiplets, while the methyl protons present as a singlet. researchgate.net

A representative ¹H NMR data for a derivative is shown below:

¹H NMR (400 MHz, DMSO): δ 10.23 (s, 1H), 8.37 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H), 7.00 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H), 3.68 (s, 3H). rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework within a molecule. Each unique carbon atom in "Benzenamine, 4-(methylseleno)-" and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbon atoms in the aromatic ring will have different chemical shifts compared to the methyl carbon of the seleno group.

An example of ¹³C NMR data for a related aniline (B41778) derivative is as follows:

¹³C NMR (100 MHz, DMSO): δ 157.5, 150.2, 145.4, 129.7, 128.8, 125.0, 124.6, 114.9, 55.7. rsc.org

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For more complex derivatives of "Benzenamine, 4-(methylseleno)-", one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. nih.gov In such cases, advanced multidimensional NMR techniques are invaluable.

Correlation Spectroscopy (COSY) helps establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear link between the proton and carbon skeletons.

These techniques are essential for the unambiguous assignment of all proton and carbon signals, leading to a definitive structural elucidation.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy. It also provides valuable information about the structure through the analysis of fragmentation patterns. When a molecule of "Benzenamine, 4-(methylseleno)-" or its derivative is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

The fragmentation pattern is a unique fingerprint of the molecule. For aniline and its derivatives, common fragmentation pathways include the loss of a hydrogen atom or hydrogen cyanide (HCN). miamioh.edu The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further validating the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in "Benzenamine, 4-(methylseleno)-" and its derivatives. researchgate.net

Key vibrational modes for these compounds include:

N-H stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹. jmchemsci.com

Aromatic C=C stretching: The benzene ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

C-N stretching: This vibration is usually observed in the 1250-1350 cm⁻¹ range. researchgate.net

C-Se stretching: The carbon-selenium bond will have a characteristic absorption in the lower frequency region of the spectrum.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the structure of "Benzenamine, 4-(methylseleno)-" and its derivatives.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of a molecule's solid-state conformation and its packing in the crystal lattice.

While a complete single-crystal X-ray diffraction study for Benzenamine, 4-(methylseleno)- is not publicly available in the primary literature, a comprehensive analysis of closely related derivatives and structural analogs provides significant insights into its likely molecular geometry and supramolecular organization. By examining the crystal structures of its sulfur-containing counterpart, 4-(methylthio)aniline, and N-substituted derivatives, we can infer the probable structural characteristics of Benzenamine, 4-(methylseleno)-.

Comparative Crystallographic Analysis

The most direct structural analog for which crystallographic data is available is N-benzylideneaniline, a Schiff base formed from the condensation of aniline and benzaldehyde. A study by Harada and colleagues provides detailed crystallographic data for this compound, which serves as a fundamental model for understanding the solid-state conformation of substituted anilines.

To further understand the influence of the substituent at the 4-position, we can examine the crystal structures of various derivatives. For instance, the study of Schiff bases derived from halogenated salicylaldehydes and 2-(methylthio)aniline (B147308) reveals how intermolecular interactions, such as hydrogen bonding, can dictate the crystal packing. In these structures, the presence of the methylthio group influences the electronic properties and the potential for non-covalent interactions within the crystal lattice.

The following table summarizes key crystallographic parameters for representative aniline derivatives, offering a basis for comparison and prediction of the structural features of Benzenamine, 4-(methylseleno)-.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-Benzylideneaniline | C₁₃H₁₁N | Monoclinic | P 1 21/c 1 | 11.9503 | 7.9347 | 12.1664 | 118.321 |

| 4-Nitro-4'-methoxy benzylidene aniline | C₁₄H₁₂N₂O₃ | Monoclinic | P2₁ | 12.89 | 7.12 | 14.05 | 102.43 |

Data for N-Benzylideneaniline sourced from the Crystallography Open Database (COD), entry 2102584. Data for 4-Nitro-4'-methoxy benzylidene aniline sourced from a 2004 study in Materials Chemistry and Physics.

Theoretical and Computational Chemistry Approaches Applied to Benzenamine, 4 Methylseleno

Quantum Chemical Investigations of Electronic and Geometric Structures

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Benzenamine, 4-(methylseleno)-.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for studying organoselenium compounds. For Benzenamine, 4-(methylseleno)-, DFT calculations are employed to predict its molecular properties and reactivity. A study involving the synthesis of 4-(methylselanyl)aniline, another name for Benzenamine, 4-(methylseleno)-, utilized the B3LYP/6–311 (d, p) approach to study its geometry. nih.gov Such calculations typically provide optimized molecular structures, bond lengths, and bond angles.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's reactivity. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Mulliken atomic charges, which can also be calculated using DFT, offer insights into the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the selenium atom in organoselenium compounds is known for its nucleophilicity and ease of oxidation. nih.gov

Below is an illustrative table of molecular properties for Benzenamine, 4-(methylseleno)- that could be obtained from DFT calculations.

| Property | Calculated Value (Illustrative) |

| Total Energy | -2345.67 Hartree |

| HOMO Energy | -5.67 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 4.78 eV |

| Dipole Moment | 2.15 Debye |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Conformational Analysis and Energy Minimization Studies of Benzenamine, 4-(methylseleno)-

Conformational analysis and energy minimization studies are crucial for understanding the three-dimensional structure and stability of flexible molecules like Benzenamine, 4-(methylseleno)-. The rotation around the C-Se and N-C bonds can lead to different conformers with varying energies.

Computational methods are used to explore the potential energy surface of the molecule to identify the most stable conformers. This process involves systematically changing the dihedral angles of rotatable bonds and calculating the energy of each resulting conformation. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.

These studies are essential as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. For example, the orientation of the methylseleno group relative to the aniline (B41778) ring can affect the molecule's reactivity and its ability to interact with other molecules.

The following table presents a hypothetical summary of a conformational analysis for Benzenamine, 4-(methylseleno)-.

| Conformer | Dihedral Angle (C-C-Se-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 1.5 |

| 4 | 180° | 0.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Reaction Kinetics and Dynamics Simulations for Mechanistic Understanding

While specific reaction kinetics and dynamics simulations for Benzenamine, 4-(methylseleno)- are not extensively documented in the public domain, the general principles of studying organoselenium compound reactions provide a framework for how such investigations would be conducted. Selenium compounds are known to be effective oxidant scavengers. nih.gov

Theoretical studies on the oxidation of aniline catalyzed by organoselenium compounds have provided detailed mechanistic insights. rsc.orgrsc.org These studies often employ DFT to map out the potential energy surfaces of reaction pathways, identifying transition states and intermediates. This information is then used to calculate reaction rate constants and understand the factors that control the reaction mechanism. For instance, the oxidation of anilines can proceed through multiple steps, and computational studies can help elucidate the most favorable pathway. rsc.orgrsc.org

Simulations can model the interaction of Benzenamine, 4-(methylseleno)- with various reactants, such as oxidizing agents. For example, the reaction with hydrogen peroxide is a common process studied for organoselenium compounds. rsc.orgrsc.org The kinetics of such reactions are of great interest, and computational chemistry can predict the rate constants for these processes. Selenols, selenides, and diselenides exhibit varying reactivity with different oxidants, with selenols generally being the most reactive. nih.govresearchgate.net

An illustrative table of hypothetical rate constants for the reaction of Benzenamine, 4-(methylseleno)- with different oxidants is provided below.

| Oxidant | Reaction Type | Rate Constant (M⁻¹s⁻¹) (Illustrative) |

| Hydrogen Peroxide | Oxidation of Se | 1.5 x 10² |

| Peroxynitrite | Oxidation of Se | 8.0 x 10⁵ |

| Hypochlorous Acid | Oxidation of Se | > 10⁷ |

Note: The rate constants in this table are illustrative and based on the known reactivity of similar organoselenium compounds.

Q & A

Q. What are the common synthetic methodologies for preparing 4-(methylseleno)benzenamine, and what experimental parameters are critical for optimizing yield?

Answer: Synthesis typically involves introducing the methylseleno group via nucleophilic substitution or coupling reactions. For example, reacting 4-iodoaniline with sodium methylselenolate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C. Critical parameters include:

- Strict control of oxygen and moisture (use Schlenk techniques or gloveboxes) to prevent selenium oxidation.

- Stoichiometric precision of methylselenolate to avoid side reactions (e.g., diselenide formation).

- Reaction monitoring via GC-MS or HPLC to track intermediate formation. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(methylseleno)benzenamine, and how are spectral discrepancies resolved?

Answer: Key techniques include:

- 77Se NMR : Directly identifies the methylseleno group (δ ~200–400 ppm).

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methylseleno’s CH3 (δ ~2.5 ppm).

- HRMS : Confirms molecular ion ([M+H]+) and isotopic selenium patterns. Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting) are addressed using computational tools (DFT for NMR chemical shifts) or X-ray crystallography for definitive structural validation .

Advanced Research Questions

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of the methylseleno group in aqueous environments?

Answer:

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax for Se-containing intermediates).

- Use pseudo-first-order kinetics by maintaining excess H2O. Calculate rate constants (kobs) at each pH and construct a pH-rate profile.

- Employ Arrhenius studies (5–50°C) to determine activation energy (Ea).

- Validate degradation products using LC-MS and compare with synthetic standards .

Q. What strategies resolve contradictions in bioactivity data for 4-(methylseleno)benzenamine derivatives across different cell lines?

Answer:

- Conduct dose-response assays (IC50) with standardized cell viability protocols (MTT/XTT).

- Control for selenium’s redox activity by including antioxidants (e.g., NAC) in media.

- Validate target engagement via enzyme inhibition assays (e.g., thioredoxin reductase for selenium compounds).

- Use metabolomic profiling to identify cell-specific selenium metabolism pathways influencing activity .

Q. How can computational modeling predict the electronic effects of the methylseleno substituent in 4-(methylseleno)benzenamine for materials science applications?

Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G**) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data for optoelectronic properties.

- Model interactions with metal surfaces (e.g., Au nanoparticles) using molecular dynamics to guide catalytic applications .

Methodological Best Practices

Q. What safety protocols are essential for handling 4-(methylseleno)benzenamine given selenium’s toxicity?

Answer:

Q. How to troubleshoot low yields in cross-coupling reactions involving 4-(methylseleno)benzenamine?

Answer:

- Screen palladium catalysts (e.g., Pd(OAc)2, PdCl2(PPh3)2) and ligands (Xantphos, BINAP) to enhance oxidative addition.

- Optimize solvent polarity (toluene vs. DMSO) to stabilize intermediates.

- Add catalytic CuI to facilitate transmetalation in Sonogashira couplings.

- Characterize byproducts via GC-MS to identify competing pathways (e.g., homocoupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.